molecular formula C16H11ClN4O2 B2734446 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 1006442-26-7

3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

Cat. No.: B2734446
CAS No.: 1006442-26-7
M. Wt: 326.74
InChI Key: OAEUHOCCXNIWDR-UHFFFAOYSA-N
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Description

This compound is a polysubstituted pyrazole derivative featuring a pyrazole core substituted with a 3-chlorophenyl group at position 3, a 2-cyanoethyl group at position 1, and a 2-cyanoprop-2-enoic acid moiety at position 3. Pyrazole derivatives are widely studied for their anticancer, anti-inflammatory, and antimicrobial activities, with substituents critically influencing their physicochemical and pharmacological properties .

Properties

IUPAC Name

(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-14-4-1-3-11(8-14)15-13(7-12(9-19)16(22)23)10-21(20-15)6-2-5-18/h1,3-4,7-8,10H,2,6H2,(H,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEUHOCCXNIWDR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions One common method involves the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at Cyano Groups

The compound’s cyanoethyl (-CH2CN) and cyanoacrylic acid (-C(CN)=CHCO2H) groups undergo nucleophilic substitution under basic or acidic conditions. Key reactions include:

Reaction Type Conditions Product Yield
Hydrolysis of nitrileH2SO4 (conc.), H2O, refluxCorresponding amide or carboxylic acid75–85%
AlcoholysisROH, HCl catalystImidate esters60–70%

For example, treatment with concentrated sulfuric acid converts the cyanoethyl group into a carbamoyl ethyl group (-CH2CONH2). The α-cyano group in the acrylic acid moiety can hydrolyze to a carboxylic acid under mild alkaline conditions (e.g., NaOH, 60°C).

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring participates in electrophilic substitution, with the chlorine atom directing incoming electrophiles to the para position. Notable reactions include:

Reaction Reagents Position Outcome
NitrationHNO3/H2SO4, 0–5°CParaNitro derivative
SulfonationH2SO4 (fuming), 50°CParaSulfonic acid derivative

The pyrazole ring’s electron-deficient nature restricts its participation in electrophilic substitution unless activated by electron-donating groups .

Cycloaddition and Conjugate Addition

The α,β-unsaturated cyanoacrylic acid moiety undergoes conjugate addition and cycloaddition:

Reaction Type Reagents/Conditions Product
Michael AdditionAmines, thiolsAdducts with β-amino or β-thio derivatives
Diels-Alder ReactionDienes, heatSix-membered cyclohexene derivatives

For instance, reaction with primary amines (e.g., methylamine) produces β-aminoacrylic acid derivatives, retaining the pyrazole-chlorophenyl scaffold.

Transition Metal-Catalyzed Cross-Coupling

The chlorophenyl group enables palladium-catalyzed coupling reactions:

Reaction Catalyst/Base Product Yield
Suzuki CouplingPd(PPh3)4, K2CO3 Biaryl derivatives80–90%
Buchwald-HartwigPd2(dba)3, Xantphos Aryl amines70–75%

These reactions are critical for introducing functional groups (e.g., -B(OH)2, -NH2) to enhance pharmacological activity .

Cyclization Reactions

The pyrazole ring and cyanoethyl group participate in intramolecular cyclization under basic conditions:

Reagents Product Application
K2CO3, DMF, 80°CPyrazolo[1,5-a]pyrimidine derivativesPotential kinase inhibitors

This reaction leverages the proximity of the cyanoethyl nitrogen to the pyrazole’s electrophilic carbon.

Reductive Transformations

The α,β-unsaturated system undergoes selective reduction:

Reagent Conditions Product
NaBH4, EtOHRoom temperatureSaturated cyano acid
H2, Pd/C50 psi, 25°CPartially reduced intermediates

Key Stability Considerations

  • The compound is sensitive to prolonged UV exposure, leading to decomposition of the cyanoacrylic acid group .

  • Storage under inert atmosphere (N2) at –20°C is recommended to prevent hydrolysis.

Comparative Reactivity Table

Functional Group Reactivity Dominant Pathway
Chlorophenyl ringModerate electrophilic substitutionPara-directed reactions
Cyanoethyl groupHigh nucleophilic substitutionHydrolysis to amides/acids
Cyanoacrylic acidHigh conjugate additionMichael addition
Pyrazole ringLow electrophilic substitutionCyclization with adjacent groups

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown promising activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AA549 (Lung Cancer)5.0ROS generation
Pyrazole Derivative BMCF-7 (Breast Cancer)10.0Apoptosis induction

Studies suggest that the compound may inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Potential

In silico studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies suggest favorable interactions with the active site of 5-LOX, warranting further investigation into its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have shown that compounds containing pyrazole moieties exhibit antimicrobial activities against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a related pyrazole derivative in vitro against multiple cancer cell lines, including A549 and MCF-7. The results demonstrated a dose-dependent response, with significant cytotoxicity observed at lower concentrations compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

A molecular docking study was conducted to evaluate the binding affinity of the compound towards the active site of 5-LOX. The results indicated that the compound could effectively compete with natural substrates, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of cyano groups and the pyrazole ring contribute to its ability to interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrazole derivatives, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS or Reference) Key Substituents Molecular Weight Reported Activity Key Physicochemical Properties
Target Compound 3-(3-ClPh), 1-(2-cyanoethyl), 4-(2-cyanoprop-2-enoic acid) ~375.8* Anticancer (inferred from class) Low aqueous solubility (cyano groups)
3-[3-(3-ClPh)-1-Ph-1H-pyrazol-4-yl]prop-2-enoic acid (381214-36-4, ) 3-(3-ClPh), 1-Ph, 4-(prop-2-enoic acid) 324.76 Not specified Moderate solubility (phenyl group)
(E)-1-(2,4-DiClPh)-3-[3-(4-MeOPh)-1-Ph-1H-pyrazol-4-yl]prop-2-en-1-one () 3-(4-MeOPh), 1-Ph, 4-(propenone with 2,4-DiClPh) ~443.3* Structural studies Lipophilic (dichlorophenyl, methoxy)
5-(3-ClPhsulfanyl)-1-Me-3-CF3-1H-pyrazole-4-carbaldehyde () 3-(CF3), 4-(carbaldehyde), 5-(3-ClPhsulfanyl) ~338.7* Not specified High lipophilicity (CF3, sulfanyl)
3-[1-(2-Carbamoylethyl)-3-(4-DFMO-3-MeOPh)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid () 3-(difluoromethoxy-3-MeOPh), 1-(2-carbamoylethyl), 4-(2-cyanoprop-2-enoic acid) ~463.8* Not specified Moderate solubility (carbamoyl, polar groups)

*Estimated based on molecular formulas.

Key Comparisons

These groups may also improve metabolic stability by resisting oxidative degradation . In contrast, the trifluoromethyl (CF3) and sulfanyl groups in increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. The carbamoylethyl group in introduces hydrogen-bonding capacity, which may improve target binding affinity .

Biological Activity Trends Pyrazole derivatives with chlorophenyl and cyano substituents (e.g., target compound) are frequently associated with anticancer activity due to their ability to inhibit kinases or induce apoptosis. The propenoic acid moiety may further enhance interactions with enzymatic active sites . Compounds with methoxy () or carbamoyl () groups often exhibit altered selectivity profiles, as these substituents modulate electronic properties and steric hindrance .

Physicochemical Properties The target compound’s low solubility (due to cyano groups) contrasts with the moderate solubility of the carbamoyl analog (). Derivatives with dichlorophenyl () or trifluoromethyl () groups are highly lipophilic, favoring blood-brain barrier penetration but requiring formulation aids for delivery .

Research Findings and Data

  • Synthetic Routes: The target compound’s synthesis likely involves Claisen-Schmidt condensation and cyclocondensation, similar to methods described for related pyrazoles (). Introducing the 2-cyanoethyl group may require additional steps, such as nucleophilic substitution or cyanoethylation, impacting yield and purity .
  • Computational Insights: Density-functional theory (DFT) studies () suggest that electron-withdrawing substituents (e.g., cyano, ClPh) lower the HOMO-LUMO gap, increasing electrophilicity and reactivity—a critical factor in biological target engagement .
  • Structural Data: Crystal structures of analogs () reveal planar pyrazole rings with substituents influencing packing efficiency and intermolecular interactions. The target compound’s cyano groups may favor π-π stacking or dipole-dipole interactions in solid-state forms .

Biological Activity

3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, particularly in the context of cancer therapy and androgen receptor antagonism.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN4O2C_{16}H_{11}ClN_{4}O_{2}, and it features a complex structure that includes a chlorophenyl group and a cyanoethyl moiety attached to a pyrazole ring. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an androgen receptor (AR) antagonist, which is significant in the treatment of prostate cancer. In a study involving the synthesis and evaluation of several compounds, it was found that derivatives similar to this compound exhibited potent AR antagonistic activities with IC50 values as low as 69 nM. Notably, one derivative demonstrated effective tumor growth inhibition in LNCaP xenograft models upon oral administration, indicating its potential as a therapeutic agent against prostate cancer .

The mechanism of action involves targeting non-ligand binding sites on the androgen receptor, which may help overcome resistance seen with traditional AR antagonists that bind to the ligand-binding pocket. This novel approach may lead to more effective treatments for patients with advanced prostate cancer .

Case Studies

  • Prostate Cancer Treatment : A study evaluated the effects of various pyrazole derivatives on prostate cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant reduction in cell proliferation and induced apoptosis in LNCaP cells .
  • In Vivo Studies : In vivo experiments demonstrated that specific derivatives could inhibit tumor growth significantly when administered orally, showcasing their potential for clinical application .

Data Table: Biological Activity Overview

Activity Description IC50 Value Model Used
AR AntagonismInhibits androgen receptor activity69 nMLNCaP xenograft model
Tumor Growth InhibitionReduces tumor size in prostate cancer modelsN/AIn vivo animal studies
Apoptosis InductionInduces programmed cell death in cancer cellsN/ACell line assays

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key parameters include:

  • Data Collection : Use a diffractometer at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL or similar software, ensuring a data-to-parameter ratio >15 and R-factors <0.05 for high reliability .
  • Validation : Cross-validate bond lengths/angles with density functional theory (DFT) calculations to resolve ambiguities in electron density maps .
    Complementary techniques like 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) should confirm functional groups (e.g., cyano, chlorophenyl) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts like unreacted cyanoethyl intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) based on solubility trends of pyrazole derivatives .
  • HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases, monitoring UV absorption at 254 nm .

Advanced: How can synthetic yield be optimized while minimizing side reactions?

Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps involving the chlorophenyl group, monitoring reaction progress via TLC .
  • Solvent Effects : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis of the cyano group .
  • Temperature Control : Lower temperatures (0–5°C) during nitrile formation steps to suppress dimerization of propenoic acid moieties .
    Document reaction kinetics and compare with computational simulations (e.g., COMSOL Multiphysics) to identify rate-limiting steps .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:

  • Case Study : If NMR suggests a planar pyrazole ring but SC-XRD shows slight puckering, analyze thermal ellipsoids in the crystallographic model to assess dynamic disorder .
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility missed in static crystal structures .
  • DFT Modeling : Compare computed 1^1H NMR chemical shifts (e.g., using Gaussian 09) with experimental data to validate proposed conformers .

Advanced: What computational approaches are suitable for studying electronic properties?

Answer:

  • Frontier Orbital Analysis : Use Gaussian 09 or ORCA to calculate HOMO/LUMO energies, focusing on the electron-withdrawing cyano and chlorophenyl groups .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments to predict aggregation behavior .
  • Docking Studies : If bioactive, model interactions with target proteins (e.g., kinases) using AutoDock Vina, prioritizing the pyrazole core as a binding motif .

Advanced: How to design experiments to assess biological activity?

Answer:

  • In Vitro Assays : Screen for kinase inhibition using fluorescence polarization assays, given structural similarity to pyrazole-based kinase inhibitors .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values with controls like staurosporine .
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to identify vulnerable sites (e.g., ester hydrolysis) .

Advanced: How to evaluate the compound’s stability under varying conditions?

Answer:

  • Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC, focusing on the propenoic acid moiety .
  • pH Stability : Test solubility and integrity in buffers (pH 2–12), using 19^19F NMR (if fluorinated analogs are synthesized) for real-time monitoring .

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